Paynantheine

説明

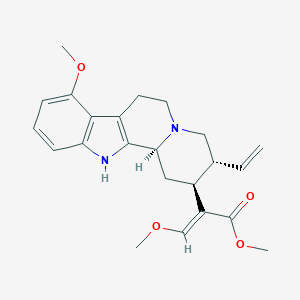

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZKIGWXPPFMRG-CYSPOEIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904742 | |

| Record name | Paynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4697-66-9, 1346-36-7 | |

| Record name | Paynantheine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4697-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paynantheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAYNANTHEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLG43M4U5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Paynantheine in Mitragyna speciosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a prominent diastereomer of the principal alkaloid mitragynine, is a significant constituent of the pharmacologically complex plant Mitragyna speciosa (kratom).[1] Its biosynthesis is a focal point for understanding the intricate metabolic network of monoterpene indole alkaloids (MIAs). This technical guide synthesizes the current scientific understanding of the this compound biosynthetic pathway, presenting a detailed overview of its precursors, key enzymatic transformations, and the central role of stereochemistry. While the terminal steps of the pathway remain under active investigation, this document provides a robust framework based on the latest research, incorporating quantitative data, detailed experimental methodologies, and visual representations of the biosynthetic machinery.

The Core Biosynthetic Route: From Primary Metabolites to a Corynanthe Scaffold

The journey to this compound begins with fundamental building blocks from primary metabolism, converging on the universal precursor for most MIAs, strictosidine.

Foundational Precursors

The biosynthesis of the this compound backbone is dependent on two primary precursors:

-

Tryptophan: This aromatic amino acid, a product of the shikimate pathway, undergoes decarboxylation to yield tryptamine, which forms the indole core of the alkaloid.[1]

-

Secologanin: A monoterpenoid derived from the iridoid pathway, which in turn sources its precursors from either the mevalonate (MVA) or the non-mevalonate (MEP) pathway.

Strictosidine: The Gateway to Monoterpene Indole Alkaloids

The condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , resulting in the formation of strictosidine . This reaction is a critical juncture, committing carbon flux towards the vast array of MIAs. Following its synthesis, strictosidine β-D-glucosidase (SGD) cleaves the glucose moiety, yielding a highly reactive aglycone intermediate.[2][3]

Formation of the Corynanthe Skeleton

The unstable strictosidine aglycone is the substrate for a series of stereospecific reductions that forge the characteristic corynanthe scaffold. In M. speciosa, this crucial step is governed by medium-chain alcohol dehydrogenases, with MsDCS1 and MsDCS2 being key players.[2][3] The stereochemical outcome of this reduction at the C-20 position is a pivotal determinant of the final alkaloid product. Subsequently, an enol O-methyltransferase, MsEnolMT , catalyzes a vital methylation step.[2][3]

The Divergence to this compound: An Unresolved Trajectory

While the initial stages of the pathway leading to the corynanthe skeleton are well-defined, the precise enzymatic steps that channel intermediates towards this compound are not yet fully elucidated. This compound's status as a diastereomer of mitragynine suggests a branching point from the central mitragynine pathway, likely involving isomerases or other modifying enzymes that alter the stereochemistry at specific carbon centers.[1]

Visualizing the Biosynthetic Network

The following diagram provides a visual representation of the known biosynthetic pathway leading to the corynanthe alkaloid scaffold, the precursor to this compound.

Caption: The biosynthetic pathway to the corynanthe scaffold, a precursor to this compound.

Quantitative Insights into Alkaloid Accumulation

While specific enzyme kinetic data for the this compound branch is not yet available, studies have quantified the relative abundance of major alkaloids in M. speciosa leaves, highlighting the prominence of this compound.

Table 1: Relative Abundance of Major Alkaloids in Mitragyna speciosa Leaves

| Alkaloid | Typical Abundance (% of Total Alkaloids) |

|---|---|

| Mitragynine | 12 - 21 |

| This compound | ~10 - 15 [4] |

| Speciogynine | 6.6 - 7.3 |

| 7-hydroxymitragynine | < 2 |

Note: Alkaloid content can vary significantly based on plant genetics, geographical origin, and post-harvest processing.[5][6]

Methodologies for Pathway Elucidation

The dissection of the this compound biosynthetic pathway employs a multi-omics approach, integrating transcriptomics, metabolomics, and enzymatic assays.

Transcriptome Analysis for Gene Discovery

-

Protocol:

-

Total RNA is extracted from various tissues of M. speciosa, with a focus on young leaves where alkaloid biosynthesis is most active.

-

RNA-sequencing (RNA-Seq) is performed to generate a comprehensive transcriptome.

-

Bioinformatic analysis, including sequence homology searches and co-expression analysis with known MIA pathway genes, is used to identify candidate genes encoding biosynthetic enzymes.

-

Metabolomic Profiling of Alkaloids and Intermediates

-

Protocol:

-

Metabolites are extracted from plant tissues using a solvent system such as methanol.

-

The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC).[7]

-

Compounds are identified and quantified by comparison to authentic standards. This approach allows for the mapping of alkaloid distribution throughout the plant and the identification of potential biosynthetic intermediates.[2][3]

-

In Vitro and In Vivo Functional Characterization of Enzymes

-

Protocol:

-

Candidate genes are cloned into expression vectors for heterologous expression in systems like Escherichia coli or Saccharomyces cerevisiae.

-

The recombinant enzymes are purified.

-

In vitro assays are conducted by incubating the purified enzyme with its putative substrate and necessary cofactors. Reaction products are analyzed by LC-MS.

-

In vivo functional characterization can be achieved through techniques such as virus-induced gene silencing (VIGS) in M. speciosa or by reconstituting parts of the pathway in a heterologous host like yeast.

-

A Logic-Driven Workflow for Discovery

The elucidation of a novel biosynthetic pathway follows a structured and logical progression of experimental investigation.

Caption: A logical workflow for the elucidation of a plant-based biosynthetic pathway.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway is a frontier in plant biochemistry. The identification of the enzymes governing the final stereochemical configurations will be a significant breakthrough, enabling the heterologous production of this compound and its derivatives. This knowledge will not only deepen our understanding of the chemical diversity of M. speciosa but also provide a powerful toolkit for the synthesis of novel therapeutic agents. The current knowledge gap represents a compelling opportunity for future research in this field.[8]

References

- 1. realbotanicals.com [realbotanicals.com]

- 2. Directed Biosynthesis of Mitragynine Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. kratomalks.org [kratomalks.org]

- 5. Alkaloid biosynthesis in medicinal crop kratom (Mitragyna speciosa) varies with postharvest, genetic, and seasonal factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Alkaloid biosynthesis in medicinal crop kratom (Mitragyna speciosa) varies with postharvest, genetic, and seasonal factors [frontiersin.org]

- 7. kratomalks.org [kratomalks.org]

- 8. Identifying the biosynthetic pathways for pharmaceutical alkaloids in mitragyna species - UNIVERSITY OF FLORIDA [portal.nifa.usda.gov]

Paynantheine: A Technical Guide to its Discovery, Isolation, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a major indole alkaloid isolated from the leaves of Mitragyna speciosa (kratom), represents a significant compound of interest within the scientific community. Though historically overshadowed by mitragynine, its unique pharmacological profile as a competitive opioid antagonist and a serotonin receptor agonist positions it as a key modulator of kratom's overall effects. This technical guide provides a comprehensive overview of the discovery and isolation history of this compound, detailed experimental protocols for its extraction and purification, and a summary of its physicochemical and pharmacological properties. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated and structurally elucidated in the early 1990s by a team of Japanese researchers led by Dr. Hiromitsu Takayama.[1] This discovery was part of a larger effort to systematically characterize the complex alkaloid profile of Mitragyna speciosa, a plant with a long history of traditional use in Southeast Asia.[1] As one of the most abundant alkaloids in kratom leaves, typically accounting for 10-15% of the total alkaloid content, its identification was a crucial step in understanding the plant's multifaceted pharmacology.[2]

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound have been well-characterized using a variety of spectroscopic and analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₈N₂O₄ | [3] |

| Molecular Weight | 396.5 g/mol | [3] |

| CAS Number | 4697-66-9 | [3] |

| Appearance | Crystalline solid | [3] |

| UV λmax | 226, 292 nm | [3] |

| HRESIMS [M+H]⁺ | m/z 397.2119 | [4] |

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 2 | 108.2 | - |

| 3 | 40.5 | 3.23, m |

| 5 | 53.4 | 3.03, m; 2.50, m |

| 6 | 19.4 | 2.92, m; 2.65, m |

| 7 | 108.9 | - |

| 8 | 122.0 | 7.08, d (7.8) |

| 9 | 157.0 | - |

| 10 | 99.8 | 6.49, d (2.4) |

| 11 | 127.8 | 7.01, dd (7.8, 2.4) |

| 12 | 111.4 | 6.88, d (7.8) |

| 13 | 137.2 | - |

| 14 | 29.8 | 2.45, m; 1.78, m |

| 15 | 39.3 | 2.25, m |

| 16 | 169.5 | - |

| 17 | 160.7 | 7.44, s |

| 18 | 13.0 | 1.65, d (6.6) |

| 19 | 123.6 | 5.15, m |

| 20 | 54.2 | 1.85, m |

| 21 | 58.6 | 3.08, m; 2.55, m |

| 9-OCH₃ | 55.8 | 3.89, s |

| 16-COOCH₃ | 51.1 | 3.71, s |

| 17-OCH₃ | 61.9 | 3.66, s |

| (Data sourced from the supplementary information of Flores-Bocanegra et al., 2020, J. Nat. Prod.)[5] |

Experimental Protocols

The isolation of this compound from Mitragyna speciosa leaves involves a multi-step process of extraction, partitioning, and chromatographic purification. The following is a representative protocol synthesized from established methods for kratom alkaloid isolation.

General Laboratory Equipment

-

Soxhlet extractor or large-volume maceration flasks

-

Rotary evaporator

-

Separatory funnels

-

Glass chromatography columns

-

Silica gel 60 (70-230 mesh) for column chromatography

-

Preparative Thin-Layer Chromatography (PTLC) plates

-

High-Performance Liquid Chromatography (HPLC) system

-

Standard laboratory glassware and reagents

Extraction of Crude Alkaloids

-

Preparation of Plant Material : Air-dry fresh Mitragyna speciosa leaves in the shade and grind them into a fine powder.

-

Defatting : To remove non-polar constituents, perform a preliminary extraction of the dried leaf powder with a non-polar solvent such as n-hexane or petroleum ether using a Soxhlet apparatus for 8-12 hours. Discard the solvent.

-

Alkaloid Extraction : The defatted plant material is then subjected to extraction with a polar solvent, typically methanol or ethanol, for 24-48 hours with continuous agitation (maceration) or in a Soxhlet apparatus.

-

Concentration : The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude alkaloid-rich extract.

Acid-Base Partitioning

-

Acidification : Dissolve the crude extract in a 5% aqueous solution of acetic acid or hydrochloric acid.

-

Washing : Wash the acidic solution with a non-polar solvent like dichloromethane or ethyl acetate to remove neutral and weakly basic impurities. Discard the organic layer.

-

Basification : Adjust the pH of the aqueous layer to approximately 9-10 with a base such as ammonium hydroxide. This converts the alkaloid salts back to their free base form.

-

Extraction of Free Bases : Extract the basified aqueous solution multiple times with dichloromethane. Combine the organic layers.

-

Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the purified total alkaloid fraction.

Chromatographic Purification

-

Column Chromatography :

-

Stationary Phase : Silica gel 60.

-

Mobile Phase : A gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane:ethyl acetate, with an increasing proportion of ethyl acetate, followed by the addition of a small amount of methanol for more polar alkaloids.

-

Fraction Collection : Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

-

-

Preparative Thin-Layer Chromatography (PTLC) :

-

Combine fractions containing this compound (as identified by comparison with a reference standard on TLC).

-

Apply the combined fractions to preparative TLC plates and develop with a suitable solvent system (e.g., chloroform:methanol, 95:5).

-

Scrape the band corresponding to this compound and elute the compound from the silica with methanol.

-

-

Final Purification (Optional) : For obtaining high-purity this compound, High-Performance Liquid Chromatography (HPLC) with a C18 column can be employed.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile that contributes to the overall effects of kratom. It acts as a competitive antagonist at μ- and κ-opioid receptors and as an agonist at serotonin receptors, particularly 5-HT₁A.

Table 3: Receptor Binding Affinities (Ki) of this compound

| Receptor | Species | Ki (nM) | Activity | Reference(s) |

| μ-Opioid Receptor (MOR) | Human | ~410 | Competitive Antagonist | [6] |

| κ-Opioid Receptor (KOR) | Human | ~2600 | Competitive Antagonist | [6] |

| δ-Opioid Receptor (DOR) | Human | >10,000 | Negligible Affinity | [6] |

| 5-HT₁A Receptor | Human | ~32 | Agonist | [7] |

| 5-HT₂B Receptor | Human | ~108 | Agonist | [7] |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Receptor Interaction Pathway

Caption: this compound's primary receptor interactions.

Conclusion

This compound is a structurally and pharmacologically significant alkaloid of Mitragyna speciosa. Its discovery and subsequent characterization have been pivotal in developing a more nuanced understanding of kratom's bioactivity, moving beyond a singular focus on mitragynine. The protocols outlined in this guide provide a framework for the consistent isolation and purification of this compound, enabling further research into its therapeutic potential. Its dual action as an opioid antagonist and serotonin agonist suggests that it may play a crucial role in modulating the analgesic, euphoric, and addictive properties of kratom, making it a compelling target for future drug development efforts.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. kratomalks.org [kratomalks.org]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Chemistry of Kratom [Mitragyna speciosa]: Updated Characterization Data and Methods to Elucidate Indole and Oxindole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public.magnet.fsu.edu [public.magnet.fsu.edu]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Paynantheine

For Researchers, Scientists, and Drug Development Professionals

Paynantheine is a significant indole alkaloid found in the leaves of the medicinal plant Mitragyna speciosa (commonly known as kratom). As the second most abundant alkaloid in kratom after mitragynine, its unique pharmacological profile warrants detailed investigation for its potential therapeutic applications. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to this compound.

Chemical Structure

This compound is classified as a corynanthe-type monoterpenoid indole alkaloid.[1] Its core structure is a fused indole ring system, a characteristic feature of many kratom alkaloids.[2]

Molecular Formula: C₂₃H₂₈N₂O₄[3]

IUPAC Name: methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate[3]

The chemical structure of this compound is presented below:

Caption: 2D Chemical Structure of this compound.

Stereochemistry

The stereochemistry of this compound is crucial to its biological activity and its relationship with other kratom alkaloids. It possesses three defined stereocenters, leading to a specific three-dimensional arrangement of its atoms.

Absolute Configuration: The absolute configuration of this compound has been determined as (2S, 3R, 12bS).[3]

This compound is a diastereomer of mitragynine, speciogynine, and speciociliatine. Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties and biological activities. The structural differences between these alkaloids arise from the different spatial orientations of substituents at their chiral centers.

Caption: Stereochemical Relationship of this compound to other Kratom Alkaloids.

Quantitative Data

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [4]

| Position | Chemical Shift (δ, ppm) |

|---|---|

| 1 | 7.73 (bs) |

| 9 | 6.48 (d, J = 7.7 Hz) |

| 10 | 7.02 (t, J = 7.9 Hz) |

| 11 | 6.92 (d, J = 8.0 Hz) |

| 14 | 5.58 (m) |

| 15 | 4.98 (m, 2H) |

| 17 | 7.46 (s) |

| OCH₃ (at C8) | 3.90 (s) |

| OCH₃ (at C17) | 3.75 (s) |

| OCH₃ (ester) | 3.73 (s) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [4]

| Position | Chemical Shift (δ, ppm) |

|---|---|

| 2 | 104.2 |

| 3 | 57.7 |

| 5 | 53.8 |

| 6 | 29.9 |

| 7 | 107.8 |

| 8 | 160.5 |

| 9 | 99.7 |

| 10 | 121.8 |

| 11 | 111.5 |

| 12 | 117.6 |

| 13 | 133.7 |

| 14 | 40.7 |

| 15 | 139.4 |

| 16 | 115.4 |

| 17 | 169.2 |

| 18 | 51.3 |

| 19 | 39.9 |

| 20 | 23.9 |

| 21 | 61.5 |

| OCH₃ (at C8) | 55.3 |

| OCH₃ (at C17) | 61.2 |

| OCH₃ (ester) | 51.3 |

Receptor Binding Affinity

This compound exhibits a distinct pharmacological profile, acting as a competitive antagonist at opioid receptors.[5][6] Its binding affinities (Ki) have been quantified through radioligand binding assays.

Table 3: Opioid Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Species | Ki (µM) | Reference |

|---|---|---|---|

| µ-Opioid Receptor (MOR) | Human | 0.41 | [5] |

| µ-Opioid Receptor (MOR) | Rodent | 0.67 ± 0.08 | [5] |

| κ-Opioid Receptor (KOR) | Human | 2.6 | [5] |

| κ-Opioid Receptor (KOR) | Rodent | 0.89 ± 0.3 | [5] |

| δ-Opioid Receptor (DOR) | Human | >10 | [5] |

| δ-Opioid Receptor (DOR) | Rodent | 4.3 ± 0.7 |[5][7] |

In addition to its effects on opioid receptors, this compound also interacts with serotonin receptors, with a notable affinity for the 5-HT₁A subtype.[8]

Table 4: Serotonin Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) | Reference |

|---|---|---|

| 5-HT₁A | ~32 | [8][9] |

| 5-HT₂B | <100 | [8] |

| 5-HT₂A | ~815 | [8] |

| 5-HT₇ | ~870 |[8] |

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the leaves of Mitragyna speciosa. A general protocol involves solvent extraction followed by chromatographic separation.[10][11]

1. Extraction:

- Dried and powdered kratom leaves are subjected to extraction with an organic solvent, such as ethanol or methanol.[10][12]

- The crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Chromatographic Separation:

- The crude extract is subjected to gravity column chromatography on silica gel.[10]

- A gradient elution system, often starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different alkaloid constituents.[13]

- Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

- Fractions rich in this compound are combined and may be subjected to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.[11]

Structural Elucidation

The definitive structure of isolated this compound is confirmed through a combination of spectroscopic methods.[14][15]

1. Mass Spectrometry (MS):

- High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR spectroscopy is employed to determine the number and types of protons in the molecule and their connectivity.

- ¹³C NMR spectroscopy is used to identify the number and types of carbon atoms.

- 2D NMR techniques, such as COSY, HSQC, and HMBC, are utilized to establish the complete connectivity of the molecule and to assign all proton and carbon signals unambiguously.[14]

Radioligand Binding Assay for Opioid Receptor Affinity

This assay is used to determine the binding affinity of this compound for different opioid receptor subtypes.[7][16]

1. Membrane Preparation:

- Cell lines expressing the specific human or rodent opioid receptor subtype (e.g., MOR, KOR, DOR) are cultured and harvested.

- The cells are lysed, and the cell membranes are isolated by centrifugation.

2. Binding Reaction:

- The cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor of interest) and varying concentrations of this compound.

- The reaction is allowed to reach equilibrium.

3. Separation and Detection:

- The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

- The radioactivity of the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

- The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

- The IC₅₀ value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the binding affinity.

Signaling Pathways and Interactions

This compound's pharmacological effects are a result of its interaction with multiple neurotransmitter systems, primarily the opioid and serotonergic systems.

Caption: Interaction of this compound with Opioid and Serotonergic Receptors.

This compound acts as a competitive antagonist at the µ- and κ-opioid receptors, meaning it binds to these receptors but does not activate them, thereby blocking the effects of opioid agonists.[6][9] In the serotonergic system, it shows high affinity for the 5-HT₁A receptor, which may contribute to its potential anxiolytic and mood-regulating properties.[8][17] This dual-action profile distinguishes it from other kratom alkaloids like mitragynine and suggests it plays a modulatory role in the overall pharmacology of kratom.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. kratomalks.org [kratomalks.org]

- 3. Substance Details this compound (Kratom, Mitragyna speciosa alkaloid) (inactive) [unodc.org]

- 4. biorxiv.org [biorxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. kratomalks.org [kratomalks.org]

- 7. Evaluating kratom alkaloids using PHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kratomalks.org [kratomalks.org]

- 9. kratomalks.org [kratomalks.org]

- 10. In-vitro hepatotoxic activity of mitragynine and this compound isolated from the leaves of Mitragyna speciosa Korth. (Kratom) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Accelerated Solvent Extractions (ASE) of Mitragyna speciosa Korth. (Kratom) Leaves: Evaluation of Its Cytotoxicity and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. kratomalks.org [kratomalks.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

Paynantheine's Natural Abundance in Kratom (Mitragyna speciosa): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a prominent indole alkaloid in Mitragyna speciosa (kratom), is consistently identified as the second most abundant alkaloid in the plant's leaves, following the principal psychoactive compound, mitragynine. Its significant presence, typically constituting 8-15% of the total alkaloid content, suggests a crucial role in the overall pharmacological profile of kratom.[1] This technical guide provides a comprehensive overview of the natural abundance of this compound across various kratom strains, detailed analytical methodologies for its quantification, and an exploration of its known signaling pathways. The presented data and protocols are intended to serve as a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Natural Abundance of this compound in Mitragyna speciosa

This compound is a diastereomer of mitragynine and a significant component of the alkaloid profile of kratom leaves.[1] While mitragynine can constitute up to 66% of the total alkaloid content, this compound's concentration is also substantial, generally reported to be in the range of 8-10% of the total alkaloid content.[1] However, the concentration of this compound can exhibit variability influenced by factors such as the geographical origin of the plant, genetics, growing conditions, and post-harvest processing methods.

Quantitative Data on this compound Abundance

The following table summarizes the quantitative data on this compound concentrations found in scientific literature. It is important to note that while "strains" are a common marketing tool in the commercial kratom market, scientific evidence for consistent and distinct alkaloid profiles among these strains is still emerging. One study that analyzed several commercial strains found no statistically significant difference in this compound content.[2][3] Conversely, another study noted that a "Red Malay" strain contained a higher percentage of this compound than mitragynine, highlighting the potential for significant variations.[4]

| Kratom Sample Type/Strain | This compound Concentration (% of Total Alkaloids) | This compound Concentration (w/w) | Analytical Method | Reference |

| General Kratom Leaves | ~8.6% | Not specified | Not specified | [5] |

| General Kratom Leaves | ~10% | Not specified | Not specified | |

| Commercial Kratom Products (unspecified strains) | Not specified | 0.3% - 12.8% | UPLC-MS/MS | [6][7] |

| White Maeng Da | Not specified | Not specified (no significant difference from other strains tested) | LC-QTOF-MS | [2] |

| Red Maeng Da | Not specified | Not specified (no significant difference from other strains tested) | LC-QTOF-MS | [2] |

| Green Bali | Not specified | Not specified (no significant difference from other strains tested) | LC-QTOF-MS | [2] |

| White Thai | Not specified | Not specified (no significant difference from other strains tested) | LC-QTOF-MS | [2] |

| Green Maeng Da | Not specified | Not specified (no significant difference from other strains tested) | LC-QTOF-MS | [2] |

| Red Bali | Not specified | Not specified (no significant difference from other strains tested) | LC-QTOF-MS | [2] |

| Red Malay | Higher than mitragynine | Not specified | Not specified | [4] |

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in kratom samples is crucial for research and quality control. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Detailed Methodology for UPLC-MS/MS Quantification of Kratom Alkaloids

This protocol is a synthesis of methodologies reported in the scientific literature.[6][7]

2.1.1. Sample Preparation

-

Grinding: Dry kratom leaf material to a constant weight and grind into a fine, homogenous powder.

-

Extraction:

-

Accurately weigh approximately 100 mg of the powdered kratom sample into a centrifuge tube.

-

Add 10 mL of methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in a sonication bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

-

Dilution:

-

Dilute the supernatant with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to bring the alkaloid concentrations within the calibration range of the instrument. A dilution factor of 100 to 1000 is common.

-

-

Filtration:

-

Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

-

2.1.2. UPLC-MS/MS Instrumentation and Conditions

-

UPLC System: A system equipped with a binary solvent manager, sample manager, and column heater.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to a high percentage to elute the alkaloids, and then returning to the initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 - 50 °C.

-

Injection Volume: 1 - 5 µL.

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and other alkaloids of interest, along with an internal standard, should be optimized. For this compound (C23H30N2O4, [M+H]+ ≈ 399.2), specific transitions would be determined during method development.

-

2.1.3. Calibration and Quantification

-

Standards: Prepare a series of calibration standards of known concentrations of purified this compound in the same solvent as the diluted samples.

-

Internal Standard: Use an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in kratom) to correct for variations in sample preparation and instrument response.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways of this compound

This compound exhibits a complex pharmacological profile, interacting with multiple receptor systems. Unlike mitragynine, which is a partial agonist at mu-opioid receptors, this compound acts as a competitive antagonist at these receptors.[8] Its effects are also mediated through adrenergic and serotonergic pathways.

Opioid Receptor Antagonism

This compound is a competitive antagonist at both μ (mu)- and κ (kappa)-opioid receptors.[8] This means it binds to these receptors without activating them, thereby blocking the binding of agonists like mitragynine and endogenous opioids. This antagonistic action may modulate the overall effects of kratom, potentially mitigating some of the opioid-like side effects.

Adrenergic and Serotonergic Signaling

This compound interacts with α2-adrenergic receptors and has a high affinity for serotonin 5-HT1A receptors.[9]

-

α2-Adrenergic Receptors: Mitragynine stimulates α2-adrenergic receptors, leading to an inhibition of norepinephrine release.[10] While the specific action of this compound at this receptor is less characterized, its structural similarity to mitragynine suggests a potential interaction.

-

5-HT1A Receptors: this compound displays high affinity for the 5-HT1A receptor.[9] Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects.[11] The in vivo effects of this compound at this receptor may be mediated by its metabolite, 9-O-desmethylthis compound.[9]

Mandatory Visualizations

Experimental Workflow for this compound Quantification

Caption: A generalized workflow for the quantification of this compound in kratom.

This compound's Interaction with Key Receptors

Caption: this compound's interactions with opioid, serotonergic, and adrenergic receptors.

Conclusion

This compound is a key alkaloid in Mitragyna speciosa with a significant natural abundance and a distinct pharmacological profile. While further research is needed to fully elucidate the variations in its concentration across different kratom "strains," the analytical methods for its accurate quantification are well-established. Its role as an opioid receptor antagonist and its interactions with serotonergic and adrenergic systems highlight its importance in the complex pharmacology of kratom. This guide provides a foundational resource for scientists and researchers to further explore the therapeutic potential and toxicological profile of this intriguing natural product.

References

- 1. realbotanicals.com [realbotanicals.com]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. buykratom.us [buykratom.us]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous quantification of ten key Kratom alkaloids in Mitragyna speciosa leaf extracts and commercial products by ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kratomalks.org [kratomalks.org]

- 8. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitragyna speciosa - Wikipedia [en.wikipedia.org]

- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Pharmacological profile of Paynantheine as a kratom alkaloid

Pharmacological Profile of Paynantheine: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a major indole alkaloid found in the leaves of Mitragyna speciosa (kratom), second in abundance only to mitragynine.[1] Unlike its more famous counterpart, this compound exhibits a unique pharmacological profile characterized by competitive antagonism at opioid receptors and modulation of serotonergic pathways.[1][2] This document provides an in-depth technical overview of the pharmacological properties of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support further research and drug development efforts.

Receptor Binding and Functional Activity

This compound's interaction with various neurotransmitter receptors defines its complex pharmacological role. It primarily functions as a competitive antagonist at μ-opioid (MOR) and κ-opioid (KOR) receptors, while displaying notable affinity for several serotonin (5-HT) receptor subtypes.[2][3] This dual activity suggests it may act as a modulator of the overall effects of kratom, potentially balancing the agonistic actions of other alkaloids like mitragynine and 7-hydroxymitragynine.[2]

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various receptors. The dissociation constant (Kᵢ) values indicate a higher affinity for serotonergic receptors, particularly 5-HT₁A, compared to opioid receptors.

| Receptor Subtype | Binding Affinity (Kᵢ) | Species/System |

| μ-Opioid (MOR) | ~410 nM | Human |

| κ-Opioid (KOR) | ~2.6 µM (2600 nM) | Not Specified |

| δ-Opioid (DOR) | >10 µM (No measurable binding) | Not Specified |

| Serotonin 5-HT₁A | ~32 nM | Not Specified |

| Serotonin 5-HT₂A | ~815 nM | Not Specified |

| Serotonin 5-HT₂B | <100 nM | Not Specified |

| Serotonin 5-HT₇ | ~870 nM | Not Specified |

| Data compiled from sources.[1][2] |

Functional Activity Profile

Functional assays confirm this compound's role as an opioid receptor antagonist. In vitro studies show it is a low-potency, competitive antagonist at the human μ-opioid receptor (hMOR).[4] It effectively prevents the agonistic activity of other kratom alkaloids.[3][5] Interestingly, while it binds to serotonin receptors, in vitro functional assays measuring cAMP production (for 5-HT₁A) and inositol phosphate 1 production (for 5-HT₂B) showed no significant functional effects.[4] However, in vivo studies in rats suggest that this compound or its metabolites function as a 5-HT₁A receptor agonist, as its effects were blocked by a selective 5-HT₁A antagonist.[4][6]

In vivo studies in mice further demonstrate its antagonist properties; this compound was shown to block morphine-induced antinociception and hyperlocomotion.[7]

| Assay / Effect | Result | Species / Model |

| G-Protein Activation (BRET) at hMOR | Competitive Antagonist | In Vitro (HEK-293 cells) |

| Morphine-Induced Antinociception | Blockade of Morphine Effect | In Vivo (Mice) |

| 5-HT₁A Functional Assay (cAMP) | No Significant Effect | In Vitro |

| 5-HT₁A Functional Effect (Lower Lip Retraction) | Agonist-like activity | In Vivo (Rats) |

| Data compiled from sources.[4][5] |

Pharmacokinetics and Safety Profile

Metabolism and Drug-Drug Interaction Potential

This compound is metabolized by hepatic cytochrome P450 (CYP450) enzymes, primarily CYP3A4 and CYP2D6.[8] In vitro studies using human liver microsomes have demonstrated that this compound can inhibit the activity of several CYP450 isoforms. This raises the potential for drug-drug interactions when co-administered with medications that are substrates for these enzymes.[8][9][10]

| CYP450 Isoform | Inhibition (IC₅₀) | Type of Inhibition |

| CYP2D6 | 6.0 µM | Moderate Inhibition |

| CYP3A4/5 (Midazolam) | Moderate Inhibition | Not Specified |

| Data compiled from sources.[10][11] |

In pharmacokinetic studies in rats, orally administered this compound was only quantifiable in plasma for up to 1 hour post-dose, suggesting rapid metabolism or poor absorption.[12]

Toxicology and Safety

The toxicological profile of isolated this compound is not well-established, with no specific LD₅₀ value determined in animal models.[2][8] However, its weaker central nervous system activity compared to mitragynine suggests a lower toxicological burden.[8] A significant finding for safety assessment is its effect on the human ether-à-go-go-related gene (hERG) potassium channel. Inhibition of the hERG channel can prolong the QT interval, increasing the risk of cardiac arrhythmias.[13] this compound has been shown to suppress the rapidly delayed rectifier potassium current (Iₖr), which is conducted by hERG channels.[14]

| Safety Target | Effect (IC₅₀) | Implication |

| hERG (Iₖr current) | 0.91 - 2.47 µM | Potential for Cardiotoxicity |

| Data compiled from source.[14] |

Experimental Protocols

Radioligand Binding Assay (for Receptor Affinity)

This protocol is fundamental for determining the binding affinity (Kᵢ) of this compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for a target receptor (e.g., μ-opioid receptor) by measuring its ability to displace a known high-affinity radiolabeled ligand.

-

Materials:

-

Cell membranes from a cell line expressing the human receptor of interest (e.g., HEK-293 or CHO cells).[5]

-

High-affinity radiolabeled ligand (e.g., [³H]-naloxone for MOR).[5]

-

Serial dilutions of unlabeled this compound.

-

Assay Buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in a 96-well plate.

-

Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.[5]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[5]

-

[³⁵S]GTPγS Binding Assay (for Functional Antagonism)

This functional assay measures the activation of G-proteins, a primary step in GPCR signaling, to determine antagonist activity.[15][16]

-

Objective: To assess the ability of this compound to inhibit agonist-stimulated G-protein activation at a Gᵢ/ₒ-coupled receptor like the MOR.

-

Materials:

-

Cell membranes expressing the human μ-opioid receptor.[5]

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

A known MOR agonist (e.g., DAMGO).

-

Serial dilutions of this compound.

-

GDP (to ensure G-proteins are in an inactive state).

-

Assay buffer (containing MgCl₂ and NaCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP, the MOR agonist (at its EC₈₀ concentration), and varying concentrations of this compound.[17]

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[17]

-

Incubate the mixture at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.[17]

-

Terminate the reaction by rapid filtration through glass fiber filters.[5]

-

Wash filters with ice-cold assay buffer.

-

Measure the bound [³⁵S]GTPγS using a scintillation counter.

-

The ability of this compound to reduce the agonist-stimulated [³⁵S]GTPγS binding is a measure of its antagonistic effect. Data are analyzed to determine an IC₅₀ value.[5]

-

cAMP Accumulation Assay (for Functional Antagonism)

This assay measures the downstream effect of Gᵢ/ₒ-protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[18]

-

Objective: To determine this compound's antagonist activity by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

-

Materials:

-

Live cells expressing the human μ-opioid receptor (e.g., CHO-hMOR).

-

Forskolin (an adenylyl cyclase activator).

-

A known MOR agonist (e.g., DAMGO).

-

Serial dilutions of this compound.

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[18]

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Culture cells to 80-90% confluency and then resuspend them in a stimulation buffer containing a PDE inhibitor.[18]

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.[18]

-

Add a solution containing both forskolin (to stimulate cAMP production) and the MOR agonist at its EC₈₀ concentration (to inhibit cAMP production).

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.[19]

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data are normalized to controls (forskolin alone vs. forskolin + agonist) and plotted to determine the IC₅₀ of this compound for reversing the agonist's inhibitory effect.[18]

-

Visualizations

Caption: μ-Opioid receptor signaling and the antagonistic action of this compound.

Caption: Workflow for validating the antagonist activity of this compound.

Caption: this compound metabolism and potential for drug-drug interactions.

References

- 1. kratomalks.org [kratomalks.org]

- 2. kratomalks.org [kratomalks.org]

- 3. kratomalks.org [kratomalks.org]

- 4. Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 7. Evaluation of Kratom Opioid Derivatives as Potential Treatment Option for Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kratomalks.org [kratomalks.org]

- 9. Exploration of cytochrome P450 inhibition mediated drug-drug interaction potential of kratom alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration of cytochrome P450 inhibition mediated drug-drug interaction potential of kratom alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of Eleven Kratom Alkaloids Following an Oral Dose of Either Traditional or Commercial Kratom Products in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Mitragynine, an euphoric compound inhibits hERG1a/1b channel current and upregulates the complexation of hERG1a-Hsp90 in HEK293-hERG1a/1b cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Paynantheine's Mechanism of Action at Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a prominent indole alkaloid found in Mitragyna speciosa (kratom), contributes to the complex pharmacology of the plant. Unlike the primary psychoactive constituents, mitragynine and 7-hydroxymitragynine, which are agonists at the mu-opioid receptor (MOR), this compound predominantly functions as a competitive antagonist at mu- and kappa-opioid receptors (KOR).[1][2][3] It exhibits weak or negligible interaction with the delta-opioid receptor (DOR) in humans.[1][4] This antagonistic activity modulates the overall effect of kratom, potentially mitigating the opioid-like effects of its agonist alkaloids.[2][5] However, some studies have reported conflicting findings, suggesting partial agonism under certain assay conditions, highlighting the need for further investigation into its functional activity. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at opioid receptors, detailing its binding affinities, functional activities, and the experimental protocols used for their determination.

Quantitative Binding and Functional Data

The interaction of this compound with opioid receptors has been quantified through various in vitro assays. The following table summarizes the key binding affinity (Ki) and functional activity (IC50/EC50) values reported in the literature. It is important to note that values can vary between studies due to different experimental conditions, such as the cell lines and radioligands used.

| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | EC50 (nM) | Emax (%) | Activity | Reference |

| This compound | Mu-Opioid (MOR) | Human | Radioligand Binding | ~410 | Competitive Antagonist | [3][4] | |||

| Kappa-Opioid (KOR) | Human | Radioligand Binding | 2600 ± 400 | Competitive Antagonist | [4] | ||||

| Delta-Opioid (DOR) | Human | Radioligand Binding | >10,000 | Negligible Binding | [4] | ||||

| Mu-Opioid (MOR) | Rodent | Radioligand Binding | 670 ± 80 | [4] | |||||

| Kappa-Opioid (KOR) | Rodent | Radioligand Binding | 890 ± 300 | [4] | |||||

| Delta-Opioid (DOR) | Rodent | Radioligand Binding | 4300 ± 700 | [4] | |||||

| Mu-Opioid (MOR) | Human | BRET G-protein Activation | No agonist activity | Antagonist | [4] | ||||

| Mu-Opioid (MOR) | Human | GloSensor cAMP | Partial to full agonism | Agonist | [6] | ||||

| Naloxone | Mu-Opioid (MOR) | Human | Radioligand Binding | ~1.52 | Competitive Antagonist | [3] | |||

| Naltrexone | Mu-Opioid (MOR) | Human | Radioligand Binding | ~0.56 | Competitive Antagonist | [3] |

Experimental Protocols

The characterization of this compound's activity at opioid receptors relies on a suite of established in vitro assays. These protocols are designed to determine the compound's binding affinity and its functional effect on receptor signaling.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.[3]

Objective: To quantify the affinity of this compound for opioid receptors.

Methodology:

-

Preparation of Cell Membranes: Cell membranes are prepared from cell lines (e.g., HEK-293 or CHO cells) that are engineered to express high levels of the human opioid receptor subtype of interest (mu, kappa, or delta).

-

Competitive Binding Incubation: A fixed concentration of a high-affinity radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR, [³H]-U69593 for KOR, or [³H]-DADLE for DOR) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.[4]

-

Equilibrium and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins, a critical early step in the signaling cascade of G-protein coupled receptors (GPCRs) like the opioid receptors.[3]

Objective: To assess the ability of this compound to modulate agonist-stimulated G-protein activation at opioid receptors.

Methodology:

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing the opioid receptor of interest are used.

-

Assay Cocktail: The membranes are incubated in an assay buffer containing [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and a known opioid receptor agonist (e.g., DAMGO for MOR). Increasing concentrations of this compound are added to test its antagonistic effect.

-

G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the G-protein-bound [³⁵S]GTPγS.

-

Washing and Quantification: The filters are washed to remove unbound [³⁵S]GTPγS, and the retained radioactivity is measured by scintillation counting.

-

Data Analysis: The ability of this compound to reduce the agonist-stimulated [³⁵S]GTPγS binding is a measure of its antagonistic activity. The IC50 for this inhibition can be determined.

cAMP Accumulation Assay

Mu-opioid receptors are typically coupled to the inhibitory G-protein, Gαi. Activation of this G-protein leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP).

Objective: To measure the functional effect of this compound on the inhibition of cAMP production.

Methodology:

-

Cell Culture: Whole cells expressing the opioid receptor are used.

-

Stimulation: The cells are treated with an agent that stimulates adenylyl cyclase, such as forskolin, to increase basal cAMP levels.

-

Agonist and Antagonist Treatment: The cells are then treated with an opioid agonist in the presence or absence of this compound.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured, often using competitive immunoassays (e.g., HTRF or ELISA) or reporter gene assays (e.g., GloSensor).

-

Data Analysis: An agonist will cause a dose-dependent decrease in cAMP levels. An antagonist like this compound is expected to block this agonist-induced decrease. Conversely, if this compound were an agonist, it would directly inhibit cAMP accumulation.

Signaling Pathways at Opioid Receptors

Opioid receptors, as members of the GPCR family, transduce extracellular signals into intracellular responses through two main pathways: the canonical G-protein signaling pathway and the β-arrestin pathway.

G-Protein Signaling Pathway

Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of the associated inhibitory G-protein (Gαi/o). The activated Gα subunit inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit can modulate various ion channels, such as inhibiting voltage-gated Ca²⁺ channels and activating G-protein-coupled inwardly rectifying K⁺ (GIRK) channels. These actions collectively lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release, which underlies the analgesic effects of opioids.

β-Arrestin Signaling Pathway

Following prolonged or high-intensity agonist stimulation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization of the G-protein-mediated signal. Additionally, β-arrestin can act as a scaffold for other signaling proteins, initiating a separate wave of signaling, and can mediate receptor internalization (endocytosis). The β-arrestin pathway has been implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[7][8][9]

Mechanism of Action of this compound

The primary mechanism of action attributed to this compound at opioid receptors is competitive antagonism .[1][3]

A competitive antagonist binds to the same site on the receptor as the endogenous agonist (the orthosteric site) but does not activate the receptor. By occupying the binding site, it prevents the agonist from binding and eliciting a response. This effect is surmountable, meaning that if the concentration of the agonist is increased sufficiently, it can outcompete the antagonist and restore the maximal response.

In the context of kratom, this compound's antagonism at mu- and kappa-opioid receptors means it can compete with agonist alkaloids like mitragynine and 7-hydroxymitragynine.[1][3] This may contribute to the overall pharmacological profile of kratom, potentially reducing the ceiling effect and the abuse liability compared to pure opioid agonists.[1]

Conflicting Reports on Functional Activity

It is crucial to acknowledge the conflicting data regarding this compound's functional activity. While most studies using G-protein activation assays (like GTPγS or BRET) classify it as an antagonist[4], at least one study using a cAMP-based assay (GloSensor) reported partial to full agonism.[6]

This discrepancy could arise from several factors:

-

Assay-dependent effects: The specific signaling pathway being measured (direct G-protein activation vs. downstream cAMP accumulation) can influence the observed functional outcome.

-

Cellular context: The specific cell line used, including the receptor expression levels and the complement of intracellular signaling proteins, can lead to different results.

-

Biased agonism: Although less explored for this compound compared to other kratom alkaloids, the possibility of biased signaling, where a ligand preferentially activates one pathway over another (e.g., G-protein vs. β-arrestin), cannot be entirely ruled out and warrants further investigation.

Conclusion and Future Directions

Current evidence strongly indicates that this compound's primary mechanism of action at opioid receptors is competitive antagonism at the mu and kappa subtypes, with negligible activity at the delta subtype in humans. This positions this compound as a key modulator of the overall pharmacological effects of kratom, likely by attenuating the agonist activity of other co-occurring alkaloids.

For researchers and drug development professionals, this compound represents an interesting chemical scaffold. Future research should focus on:

-

Resolving conflicting functional data: A systematic comparison of this compound's activity across multiple functional assays (G-protein activation, β-arrestin recruitment, cAMP modulation) in the same cell system is needed to provide a definitive functional profile.

-

Investigating biased agonism: Studies should explicitly test for G-protein or β-arrestin bias to understand the full spectrum of its signaling capabilities.

-

In vivo characterization: Further in vivo studies are necessary to confirm that the in vitro antagonistic activity translates to a modulatory, non-opioid-like effect in complex biological systems. For example, studies have shown that this compound can block morphine-induced antinociception and hyperlocomotion in animal models.[10]

A thorough understanding of this compound's nuanced interactions with opioid receptors is essential for elucidating the complete pharmacological picture of kratom and for exploring the therapeutic potential of its individual alkaloids.

References

- 1. kratomalks.org [kratomalks.org]

- 2. kratomalks.org [kratomalks.org]

- 3. benchchem.com [benchchem.com]

- 4. Evaluating kratom alkaloids using PHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kratomalks.org [kratomalks.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Kratom Opioid Derivatives as Potential Treatment Option for Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Paynantheine in the Overall Pharmacology of Kratom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a major secondary alkaloid in Mitragyna speciosa (kratom), presents a complex pharmacological profile that distinguishes it from the plant's primary psychoactive constituents, mitragynine and 7-hydroxymitragynine. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's contribution to the overall pharmacological effects of kratom. It consolidates quantitative data on its receptor binding affinities, functional activities, and pharmacokinetic properties. Detailed summaries of experimental methodologies are provided to facilitate reproducibility and further investigation. Through a synthesis of available data, this document elucidates this compound's role as a modulator of opioid and serotonergic systems, highlighting its potential to influence the therapeutic and toxicological profile of kratom.

Introduction

Mitragyna speciosa, commonly known as kratom, is a tropical tree native to Southeast Asia, where its leaves have been used for centuries for their stimulant and analgesic properties. The complex pharmacological effects of kratom are attributed to a diverse array of more than 40 identified alkaloids. While research has predominantly focused on the potent opioid agonist activities of mitragynine and its metabolite, 7-hydroxymitragynine, the significant presence of other alkaloids, such as this compound, suggests a more intricate mechanism of action for the whole plant extract.

This compound is one of the most abundant of these "minor" alkaloids.[1] Unlike its more famous counterparts, this compound exhibits a distinct receptor interaction profile, functioning primarily as a competitive antagonist at opioid receptors while demonstrating activity at serotonergic receptors.[2][3][4] This dual pharmacology positions this compound as a potential key modulator of kratom's overall effects, possibly influencing its safety profile and therapeutic window. This guide aims to provide a comprehensive technical overview of the pharmacology of this compound, with a focus on quantitative data and experimental methodologies to inform future research and drug development efforts.

Receptor Binding and Functional Activity

This compound's interaction with various neurotransmitter systems has been characterized through in vitro binding and functional assays. The following sections and tables summarize the key findings at opioid and serotonin receptors.

Opioid Receptor Interactions

This compound demonstrates a unique profile at opioid receptors, acting as a competitive antagonist, which contrasts with the agonist activity of mitragynine and 7-hydroxymitragynine.[2][3] This antagonistic action may contribute to a "ceiling effect" or a modulation of the primary opioid-driven effects of kratom.

Table 1: Opioid Receptor Binding Affinities of this compound

| Receptor Subtype | Species | Ki (μM) | Reference |

| Mu (μ) | Human | 0.41 ± 0.2 | [5] |

| Mu (μ) | Rodent | 0.67 ± 0.08 | [5] |

| Kappa (κ) | Human | 2.6 ± 0.4 | [5][6] |

| Kappa (κ) | Rodent | 0.89 ± 0.3 | [5][6] |

| Delta (δ) | Human | > 10 | [2][6] |

| Delta (δ) | Rodent | 4.3 ± 0.7 | [6] |

Table 2: Opioid Receptor Functional Activity of this compound

| Receptor Subtype | Species | Assay Type | Activity | Emax (%) | IC50 (μM) | Reference |

| Mu (μ) | Human | BRET | Antagonist | N/A | - | [5][7] |

| Mu (μ) | Rodent | BRET | No Agonist or Antagonist Activity | N/A | - | [5][7] |

| Kappa (κ) | Human | BRET | Weak Antagonist | - | - | [8] |

| Delta (δ) | Human | BRET | Weak Antagonist | - | - | [8] |

N/A: Not Applicable

Serotonin Receptor Interactions

This compound exhibits significant affinity and functional activity at several serotonin (5-HT) receptors, suggesting a role in modulating mood and other physiological processes.[1][9]

Table 3: Serotonin Receptor Binding Affinities of this compound

| Receptor Subtype | Species | Ki (nM) | Reference |

| 5-HT1A | Human | 32 | [1][7] |

| 5-HT2A | Human | 815 | [9][10] |

| 5-HT2B | Human | < 100 | [9][11] |

| 5-HT7 | Human | 870 | [9][10] |

Table 4: Serotonin Receptor Functional Activity of this compound

| Receptor Subtype | Species | Assay Type | Activity | Reference |

| 5-HT1A | Rat (in vivo) | Lower Lip Retraction | Agonist | [11][12] |

| 5-HT2B | In vitro | - | No Agonist Activity | [11] |

Note: In vitro functional assays suggest that the in vivo 5-HT1A agonistic effects may be due to its metabolite, 9-O-desmethylthis compound.[11]

Other Receptor and Ion Channel Interactions

Emerging evidence suggests that this compound may interact with other targets, contributing to a broader pharmacological profile.

Table 5: Cardiac Ion Channel Activity of this compound

| Channel | Species | Assay Type | Effect | IC50 (μM) | Reference |

| hERG (IKr) | Human (hiPSC-CMs) | Whole-cell patch-clamp | Suppression | 2.47 | [13][14] |

hiPSC-CMs: human induced pluripotent stem cell-derived cardiomyocytes

Experimental Protocols

A detailed understanding of the methodologies employed in the characterization of this compound is crucial for the interpretation of data and the design of future studies.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of this compound for specific receptor subtypes.

-

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., HEK-293 cells) are prepared.[12]

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of this compound.[7][15]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[15]

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Ki values are calculated from the IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

-

Objective: To determine the functional activity (agonist or antagonist) of this compound at G-protein coupled receptors.

-

General Protocol:

-

Cell Culture: Cells (e.g., HEK-293) are co-transfected with a receptor fused to a Renilla luciferase (Rluc) and a G-protein subunit fused to a yellow fluorescent protein (YFP).[5][7]

-

Assay Initiation: The luciferase substrate (e.g., coelenterazine) is added to the cells.

-

Ligand Addition: this compound (for agonist testing) or this compound in the presence of a known agonist (for antagonist testing) is added.

-

BRET Measurement: The ratio of YFP emission to Rluc emission is measured. An increase in the BRET signal indicates receptor activation and G-protein coupling.

-

Data Analysis: Concentration-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

-

Objective: To assess the effect of this compound on the function of ion channels, such as the hERG potassium channel.

-

General Protocol:

-

Cell Preparation: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other suitable cell lines expressing the channel of interest are used.[13]

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell interior (whole-cell configuration).[2][16]

-

Voltage Clamp: The cell membrane potential is clamped at a specific voltage, and the ionic currents flowing across the membrane are recorded in response to voltage steps.

-

Drug Application: this compound is applied to the cell at various concentrations.

-

Data Analysis: The effect of this compound on the current amplitude and kinetics is measured to determine the IC50 for channel block.

-

In Vivo Assays

-

Objective: To evaluate the analgesic effects of this compound.

-

General Protocol:

-

Apparatus: A metal plate is maintained at a constant temperature (e.g., 55°C).[1][4]

-

Animal Model: Typically mice or rats are used.[4]

-

Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[1] A cut-off time is used to prevent tissue damage.

-

Drug Administration: this compound is administered (e.g., intraperitoneally, i.p.) at various doses prior to testing.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated based on the increase in latency time compared to baseline.

-

-

Objective: To assess the rewarding or aversive properties of this compound.

-

General Protocol:

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

-

Animal Model: Mice or rats.

-

Phases:

-

Pre-conditioning: The animal is allowed to freely explore both chambers to determine any initial preference.

-

Conditioning: The animal is confined to one chamber after receiving this compound and to the other chamber after receiving vehicle on alternate days.[9]

-

Post-conditioning (Test): The animal is allowed to freely explore both chambers, and the time spent in each chamber is recorded.

-

-

Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect, while a decrease suggests an aversive effect.

-

Pharmacokinetics

The pharmacokinetic profile of this compound influences its concentration at target receptors and thus its overall pharmacological impact.

Table 6: Pharmacokinetic Parameters of this compound (Oral Administration)

| Parameter | Value | Species | Reference |

| Cmax/Dose (kg*ng/mL/mg) | 11.6 ± 2.8 | - | [10] |

| Tmax (h) | 0.2 ± 0.1 | - | [10] |

| Oral Bioavailability (%) | 5.9 | - | [10] |

Note: The low oral bioavailability suggests that this compound's contribution to the effects of orally consumed kratom may be limited, although its metabolites could play a role.[10]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action and experimental workflows related to this compound pharmacology.

Caption: this compound's antagonistic action at opioid receptors.

Caption: Proposed serotonergic signaling pathway of this compound's metabolite.

Caption: General workflow for in vitro characterization of this compound.

Discussion and Future Directions

This compound's pharmacological profile as an opioid antagonist and a modulator of the serotonergic system suggests it plays a significant role in the overall effects of kratom. Its antagonism at mu- and kappa-opioid receptors may serve to mitigate some of the dose-limiting side effects of the primary opioid agonists in kratom, such as respiratory depression and the development of tolerance and dependence. However, in vivo studies have shown that this compound does not robustly block morphine-induced antinociception or reward, indicating a complex interplay of alkaloids in the context of the whole plant.[17]

The activity of this compound at serotonin receptors, particularly the agonism of its metabolite at 5-HT1A receptors, may contribute to the reported mood-enhancing effects of kratom.[11] This serotonergic activity warrants further investigation, as it could have therapeutic implications for conditions such as anxiety and depression.